Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate
Description
Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate is an α,β-unsaturated ester characterized by a hydroxy group at the 4-position, two phenyl substituents at the 3- and 4-positions, and an ethyl ester moiety. The compound’s conjugated enoate system and aromatic substituents suggest applications in organic synthesis, pharmaceuticals, or coordination chemistry, depending on substituent effects .
Properties
CAS No. |
93098-02-3 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C18H18O3/c1-2-21-17(19)13-16(14-9-5-3-6-10-14)18(20)15-11-7-4-8-12-15/h3-13,18,20H,2H2,1H3 |
InChI Key |
NPZJOHCFQAMVRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and phenyl rings play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .
Comparison with Similar Compounds
Ethyl 4-Hydroxy-3,5-Di-(4′-Hydroxybenzyl)Benzyl Ether (Gastrotribenzin C)
- Structure : Ethyl ester with di-(4′-hydroxybenzyl) and hydroxybenzyl substituents.
- Key Data :
- Comparison :
Nickel Complexes of 4-Hydroxy-3,5-Di-tert-Butylbenzylphosphonic Acid Esters
- Structure : Ethyl or methyl esters of phosphonic acid with tert-butyl and hydroxy groups.
- Applications : Used as ligands in nickel complexes for industrial stabilizers or catalysts .
- Comparison: The phosphonic acid ester group introduces strong metal-chelating ability, unlike the target compound’s enoate system. However, the ethyl ester moiety common to both suggests similar hydrolytic stability under basic conditions .
Ethyl (2E)-4-(4-Bromo-2-Formyl-6-Methoxyphenoxy)But-2-enoate
- Structure: Ethyl enoate with bromo, methoxy, and formyl substituents.
- Key Data :
- Comparison :
Ethyl (Z)-3-(4-Methylphenyl)But-2-enoate
Ethyl 4-(2,6-Difluorophenyl)-2-Hydroxy-4-Oxobut-2-enoate
- Structure: Enoate with difluorophenyl, hydroxy, and oxo groups.
- Key Feature : Fluorine substituents enhance electronegativity and metabolic stability .
- Comparison: The oxo group introduces keto-enol tautomerism, absent in the target compound. Fluorine’s electron-withdrawing effect increases acidity of the hydroxy group, altering reactivity in hydrogen-bonding interactions .
Critical Analysis of Substituent Effects
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